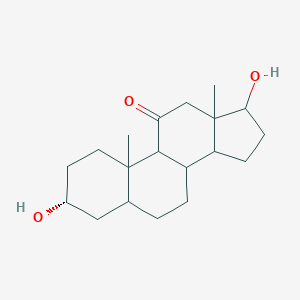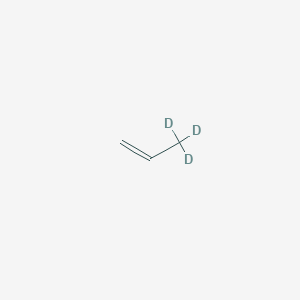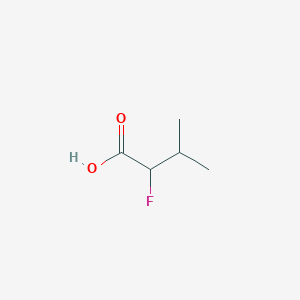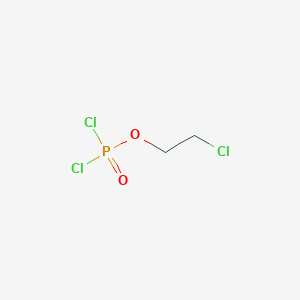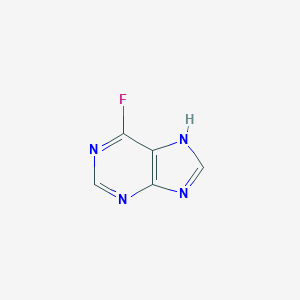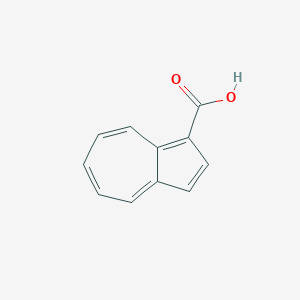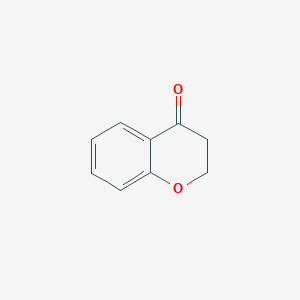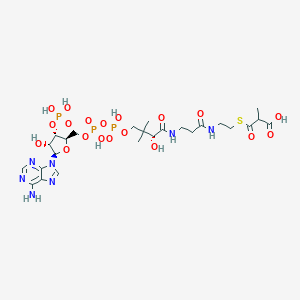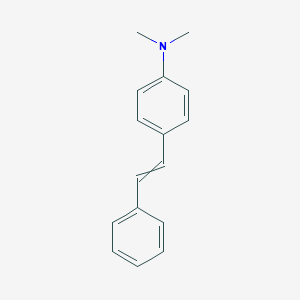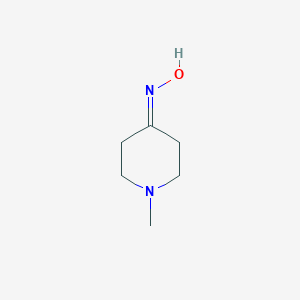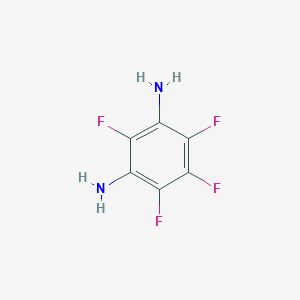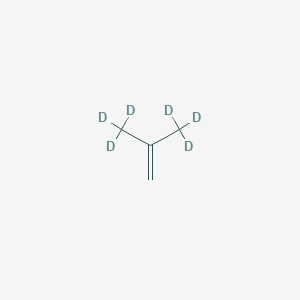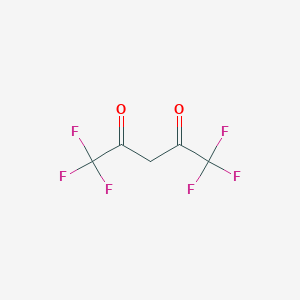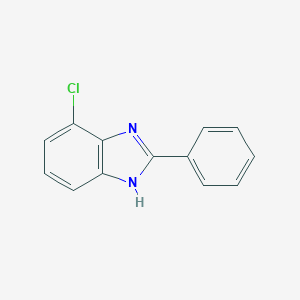
4-chloro-2-phenyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-phenyl-1H-benzimidazole is a chemical compound with the molecular formula C13H9ClN2. It is a heterocyclic aromatic organic compound that has a benzene ring fused with an imidazole ring. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Wirkmechanismus
The mechanism of action of 4-chloro-2-phenyl-1H-benzimidazole is not fully understood. However, it has been proposed that the compound exerts its biological activities through various mechanisms, including inhibition of DNA synthesis, disruption of cytoskeletal structures, and modulation of signaling pathways. It has been shown to interact with various molecular targets, such as tubulin, DNA, and enzymes involved in cell signaling pathways.
Biochemische Und Physiologische Effekte
4-chloro-2-phenyl-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells and to suppress the production of pro-inflammatory cytokines in inflammatory diseases. In addition, it has been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-2-phenyl-1H-benzimidazole in lab experiments is its broad spectrum of biological activities. It has been found to exhibit antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-2-phenyl-1H-benzimidazole. One area of interest is the development of novel derivatives with improved biological activities and reduced toxicity. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of this compound. Further studies are also needed to explore its potential applications in various fields, including material science and agriculture. Finally, more research is needed to evaluate the safety and efficacy of this compound in preclinical and clinical studies.
Synthesemethoden
The synthesis of 4-chloro-2-phenyl-1H-benzimidazole can be achieved through various methods. One of the most common methods is the reaction of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of a catalyst, such as glacial acetic acid or concentrated sulfuric acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-phenyl-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of various pathogenic microorganisms, such as bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells and to suppress the production of pro-inflammatory cytokines in inflammatory diseases.
Eigenschaften
CAS-Nummer |
71635-98-8 |
|---|---|
Produktname |
4-chloro-2-phenyl-1H-benzimidazole |
Molekularformel |
C13H9ClN2 |
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
4-chloro-2-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H9ClN2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16) |
InChI-Schlüssel |
QCPLGVDMLXCVCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



